molecular formula C6H8O3 B1313389 3-Oxocyclobutyl acetate CAS No. 63930-59-6

3-Oxocyclobutyl acetate

Cat. No.: B1313389
CAS No.: 63930-59-6
M. Wt: 128.13 g/mol
InChI Key: FWHLIVHQAGFBOA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Cyclobutane protons: δ 2.0–3.0 ppm (multiplet, ring CH₂ groups).
    • Acetate methyl: δ 2.1 ppm (singlet, -OCOCH₃).
  • ¹³C NMR :
    • Ketone carbonyl: δ 208–210 ppm.
    • Ester carbonyl: δ 170–172 ppm.
    • Cyclobutane carbons: δ 25–35 ppm (ring CH₂), δ 45–55 ppm (quaternary C).

Infrared (IR) Spectroscopy

  • Ester C=O stretch: 1740–1710 cm⁻¹.
  • Ketone C=O stretch: 1715–1680 cm⁻¹.
  • C-O ester stretch: 1250–1050 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 128 (C₆H₈O₃⁺).
  • Fragmentation pathways:
    • Loss of acetyl group (m/z 86, C₄H₆O₂⁺).
    • Cyclobutane ring cleavage (m/z 58, C₃H₆O⁺).

Tautomeric Behavior and Keto-Enol Equilibrium

The ketone group at the 3-position enables potential keto-enol tautomerism, though the cyclobutane ring’s strain likely disfavors enolization. In related compounds like 3-oxocyclobutanecarboxylic acid, enol forms are stabilized by conjugation with adjacent electron-withdrawing groups. For this compound, theoretical calculations suggest a negligible enol population (<1%) under standard conditions due to the absence of stabilizing resonance structures.

Tables

Table 1: Key Spectroscopic Data for this compound

Technique Signal/Peak Value/Assignment Source
¹H NMR δ 2.1 ppm Acetate methyl (-OCOCH₃)
¹³C NMR δ 208–210 ppm Ketone carbonyl (C=O)
IR 1740–1710 cm⁻¹ Ester C=O stretch
MS m/z 128 Molecular ion (C₆H₈O₃⁺)

Table 2: Bond Parameters in this compound

Bond Type Bond Length (Å) Bond Angle (°) Source
C=O (ketone) 1.22 120
C=O (ester) 1.21 124
C-C (ring) 1.54 88–92

Properties

IUPAC Name

(3-oxocyclobutyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)9-6-2-5(8)3-6/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHLIVHQAGFBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472598
Record name 3-OXOCYCLOBUTYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63930-59-6
Record name 3-OXOCYCLOBUTYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxocyclobutyl acetate
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Preparation Methods

Method Based on Triphenylphosphine and Phenyl Aldehyde (Patent CN103467270A)

This method involves a multi-step synthesis starting from triphenylphosphine and methyl iodide to form methyl triphenyl phosphine iodide, which is then reacted with n-butyllithium and epoxy chloropropane under controlled low temperatures. The key steps include:

  • Formation of 3-benzylidene cyclobutanol via reaction with phenyl aldehyde.
  • Conversion to 3-benzylidene cyclobutyronitrile and subsequent hydrolysis to 3-benzylidene cyclobutyl carboxylic acid.
  • Ozonolysis of 3-benzylidene cyclobutyl carboxylic acid at -60 °C to yield 3-oxocyclobutanecarboxylic acid with an 84% yield.

This method emphasizes careful temperature control and purification steps such as column chromatography and extraction to achieve high purity of the intermediate.

Method Using Acetone, Bromine, and Malononitrile (Patent CN103232340A)

This alternative synthesis employs acetone, bromine, and malononitrile as starting materials with ethanol, dimethylformamide (DMF), and water as solvents. The process includes:

  • Synthesis of 1,3-dibromo-2-propanone by bromination of acetone in ethanol at room temperature.
  • Reaction of 1,3-dibromo-2-propanone with malononitrile in the presence of sodium iodide (activator) and tetrabutylammonium bromide (phase-transfer catalyst) under alkaline conditions to form 3,3-dicyano cyclobutanone.
  • Hydrolysis of 3,3-dicyano cyclobutanone in 6M hydrochloric acid at reflux (90 °C) for 24 hours to yield 3-oxocyclobutanecarboxylic acid with a purity of 99–99.2% and yields ranging from 52% to 68%.

This method is noted for its simplicity, environmental friendliness (avoiding toxic reagents like osmium tetroxide), and suitability for industrial scale-up due to solvent recyclability and moderate reaction conditions.

Step Reagents/Conditions Product Yield (%) Notes
1 Triphenylphosphine + methyl iodide, THF, RT, 12-24 h Methyl triphenyl phosphine iodide - Formation of phosphonium salt
2 Methyl triphenyl phosphine iodide + n-BuLi + epoxy chloropropane + phenyl aldehyde, -50 to 30 °C 3-benzylidene cyclobutanol - Multi-step addition and temperature control
3 Hydrolysis of nitrile intermediate, EtOH/H2O, 90 °C, 6 h 3-benzylidene cyclobutyl carboxylic acid 87 Base hydrolysis
4 Ozonolysis, CH2Cl2, -60 °C 3-oxocyclobutanecarboxylic acid 84 Ozone cleavage and reductive workup
5 Bromination of acetone, EtOH, RT, 10-16 h 1,3-dibromo-2-propanone 88 Bromination step
6 Reaction with malononitrile, DMF, NaI, TBAB, 60-90 °C, 16-24 h 3,3-dicyano cyclobutanone - Phase transfer catalysis
7 Hydrolysis, 6M HCl, reflux 24 h 3-oxocyclobutanecarboxylic acid 52-68 Acid hydrolysis and purification

Research Findings and Analysis

  • The method using acetone, bromine, and malononitrile offers a greener and safer alternative to classical methods involving hazardous reagents, with good yields and high purity suitable for industrial applications.
  • The triphenylphosphine-based method provides a more complex synthetic route but allows for precise control over intermediate formation and high yields of the key acid intermediate.
  • Both methods emphasize the importance of temperature control, solvent choice, and purification techniques to achieve high purity and yield.
  • The esterification step to form this compound is a standard organic synthesis procedure, typically optimized based on the scale and desired purity.

Summary Table of Preparation Methods

Preparation Route Key Starting Materials Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Triphenylphosphine route Triphenylphosphine, methyl iodide, n-butyllithium, phenyl aldehyde Multi-step, low temp (-50 to 30 °C), ozone cleavage ~84 (acid intermediate) High High yield, well-defined intermediates Complex, multiple steps, requires ozone
Acetone-bromine-malononitrile route Acetone, bromine, malononitrile, NaI, TBAB Room temp bromination, 60-90 °C PTC reaction, reflux hydrolysis 52-68 (acid intermediate) 99-99.2 Safer, environmentally friendly, scalable Moderate yield, longer reaction times
Esterification (general) 3-oxocyclobutanecarboxylic acid, acetic anhydride or acetyl chloride Acid/base catalysis, reflux Variable High Straightforward, common reaction Requires purification

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclobutyl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the desired substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

3-Oxocyclobutyl acetate has been identified as a promising candidate in the development of pharmaceuticals. Its structural properties allow it to act as an intermediate in the synthesis of various bioactive compounds.

  • Case Study: Abrocitinib
    • Abrocitinib, a drug approved for treating atopic dermatitis, is synthesized using this compound as a key intermediate. This compound plays a crucial role in the synthesis pathway, demonstrating its importance in pharmaceutical applications .

Organic Synthesis

The compound serves as an essential building block in organic synthesis, particularly in the production of complex molecules.

  • Synthesis Pathway :
    • The compound can be synthesized through a multi-step reaction involving acetone, bromine, and malononitrile. This method highlights its utility in generating various derivatives with potential applications .

Research indicates that this compound exhibits several biological activities, including anti-inflammatory properties and enzyme inhibition.

  • Enzyme Inhibition :
    • A study demonstrated that derivatives of cyclobutane compounds, including this compound, effectively inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition may lead to reduced inflammation by preventing the degradation of endogenous fatty acid amides.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological tissues. Such properties could have therapeutic implications for conditions characterized by chronic inflammation.

Comparative Analysis of Related Compounds

To contextualize the applications of this compound, a comparative analysis with structurally similar compounds is provided:

Compound NameStructural FeaturesUnique Biological Activity
Methyl 2-(3-oxocyclobutyl)acetateCyclobutane ring with a methyl groupPotential anti-inflammatory properties
Ethyl 2-(3-oxocyclobutyl)acetateCyclobutane ring with an ethyl groupInteraction with metabolic enzymes
Cyclohexanone derivativesLarger cyclohexane ringDifferent reactivity profiles

This table illustrates how variations in substituents and ring size can lead to different biological activities among structurally similar compounds.

Mechanism of Action

The mechanism of action of 3-oxocyclobutyl acetate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For instance, the ketone group can undergo nucleophilic addition, while the ester group can be hydrolyzed under acidic or basic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 3-oxocyclobutyl acetate analogs influences their reactivity, applications, and biological activity. Below is a comparative analysis:

Structural and Functional Analogues

Compound Name Molecular Formula Key Structural Features Applications/Uniqueness Reference
This compound C₆H₈O₃ Cyclobutane ring, 3-oxo, acetate ester Intermediate in drug synthesis; strained ring enhances reactivity
Methyl 2-(3-oxocyclobutyl)acetate C₇H₁₀O₃ Cyclobutyl ring, ester at 2-position Used in organic synthesis; smaller ring size favors distinct bioactivity
3-Oxobutyl acetate C₆H₁₀O₃ Linear chain, 3-oxo group, acetate ester Metabolite; potential solvent or drug candidate
Ethyl 3-cyclobutyl-3-oxopropanoate C₉H₁₄O₃ Cyclobutyl group, propanoate ester Longer carbon chain alters solubility and reactivity
[2-(Acetyloxymethyl)-3-oxobutyl] acetate C₈H₁₂O₅ Branched chain, acetyloxymethyl group Enhanced steric effects; used in polymer chemistry
3-Oxocyclobutyl pivalate C₁₀H₁₆O₃ Pivalate ester (bulky tert-butyl group) Increased lipophilicity for agrochemicals
Methyl ((3-oxocyclobutyl)methyl)carbamate C₇H₁₁NO₃ Carbamate group, cyclobutane ring Enzyme inhibition; stabilizer in industrial processes

Key Differences and Implications

Ring Size and Strain :

  • Cyclobutane derivatives (e.g., this compound) exhibit higher ring strain compared to cyclohexane analogs (e.g., methyl 2-(4-oxocyclohexyl)acetate), leading to greater reactivity in ring-opening or Diels-Alder reactions .
  • Linear analogs (e.g., 3-oxobutyl acetate) lack strain, resulting in lower thermal stability but higher flexibility for biological interactions .

Ester Group Variations :

  • Pivalate esters (e.g., 3-oxocyclobutyl pivalate) are more lipophilic than acetate esters, enhancing membrane permeability in drug delivery .
  • Carbamates (e.g., methyl ((3-oxocyclobutyl)methyl)carbamate) exhibit covalent binding to enzymes, making them potent inhibitors compared to esters .

Biological Activity :

  • Cyclobutyl derivatives are studied for anticancer and anti-inflammatory properties due to their ability to mimic natural substrates .
  • Linear 3-oxobutyl acetate is a metabolite in ketone body pathways, suggesting roles in metabolic engineering .

Biological Activity

3-Oxocyclobutyl acetate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring with a ketone functional group at the 3-position and an acetate moiety. Its molecular formula is C6H10O3C_6H_{10}O_3. The structural features contribute to its reactivity and potential interactions with biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in relation to anti-inflammatory properties and enzyme inhibition. Below are some key findings regarding its biological activity:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological tissues .
  • Enzyme Interaction : The compound has shown potential in interacting with various enzymes, affecting metabolic processes. For instance, it may serve as an inhibitor for enzymes linked to pain and inflammation, which could have therapeutic implications .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) demonstrated that derivatives of cyclobutane compounds, including this compound, could effectively inhibit enzyme activity. This inhibition was linked to reduced degradation of endogenous fatty acid amides, suggesting a mechanism through which the compound could exert anti-inflammatory effects .

Case Study 2: Synthesis and Biological Evaluation

In another investigation, researchers synthesized several derivatives of this compound and evaluated their biological activities. The study found that certain derivatives exhibited enhanced potency against inflammatory markers in vitro, suggesting that structural modifications can significantly impact biological efficacy .

Comparative Analysis

To better understand the uniqueness of this compound in relation to similar compounds, a comparative analysis was conducted. The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Biological Activity
Methyl 2-(3-oxocyclobutyl)acetate Cyclobutane ring with a methyl groupPotential anti-inflammatory properties
Ethyl 2-(3-oxocyclobutyl)acetate Cyclobutane ring with an ethyl groupInteraction with metabolic enzymes
Cyclohexanone derivatives Larger cyclohexane ringDifferent reactivity profiles

This table highlights how variations in ring size and substituents can lead to different biological activities among structurally similar compounds.

The proposed mechanism by which this compound exerts its effects involves binding to specific enzyme active sites or receptors. This interaction can lead to conformational changes in these proteins, thereby modulating their activity. For example, the compound may act as a competitive inhibitor for enzymes involved in pain signaling pathways.

Q & A

Q. What are the recommended methods for synthesizing 3-Oxocyclobutyl acetate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves the acetylation of 3-oxocyclobutanone using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or DMAP). Reaction optimization includes controlling stoichiometry (e.g., 1.2 equivalents of acetylating agent) and temperature (typically 0–25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure is critical for isolating high-purity product .
  • Characterization : Confirm structure using 1H^1 \text{H}-NMR (e.g., cyclobutyl proton signals at δ 2.5–3.5 ppm) and IR spectroscopy (C=O stretch at ~1740 cm1^{-1}) .

Q. How can researchers verify the structural identity of this compound?

  • Analytical Techniques :
  • Mass Spectrometry (MS) : Look for molecular ion peak at m/z 128.13 (C6_6H8_8O3_3) and fragmentation patterns consistent with cyclobutane ring cleavage .
  • NMR Spectroscopy : Assign signals for the acetate methyl group (~δ 2.1 ppm), cyclobutyl protons (complex splitting due to ring strain), and ketone carbonyl (inactive in 1H^1 \text{H}-NMR but detectable via 13C^{13} \text{C}-NMR at ~210 ppm) .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Potential skin/eye irritation (H315, H318) and respiratory toxicity (H335) based on structurally related compounds .
  • Preventive Measures : Use PPE (nitrile gloves, goggles), conduct reactions in fume hoods, and store in sealed containers under inert gas. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound serve as an intermediate in pharmaceutical synthesis?

  • Applications : It is a precursor for cyclobutane-containing bioactive molecules. For example, tert-butyl N-(3-oxocyclobutyl) carbamate derivatives are used in peptidomimetics and kinase inhibitors .
  • Methodology : Functionalize the ketone via reductive amination or Grignard reactions. Optimize regioselectivity using steric/electronic directing groups (e.g., Boc protection) .

Q. What strategies address stability challenges of this compound under varying experimental conditions?

  • Degradation Pathways : Susceptible to hydrolysis (acetate ester cleavage) and thermal decomposition.
  • Mitigation :
  • Solvent Choice : Use anhydrous aprotic solvents (e.g., THF, DCM) to minimize hydrolysis.
  • Temperature Control : Avoid prolonged heating >60°C; monitor via TGA/DSC for thermal stability profiling .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex mixtures?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–220 nm. Validate linearity (R2^2 >0.99) and LOD/LOQ via calibration curves .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to resolve overlapping peaks in multi-component reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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